2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, methoxy, sulfonyl, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Functional Groups: The chloro, methoxy, and sulfonyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a suitable catalyst.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline derivatives.
Scientific Research Applications
2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to act as an electron-withdrawing group, which can influence the compound’s reactivity and binding affinity to proteins or enzymes. The quinoline core can intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide: shares similarities with other quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups can lead to unique reactivity patterns and biological activities.
Properties
IUPAC Name |
2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-3-6-18(7-4-16)27-24(29)15-28-14-23(25(30)21-13-17(26)5-12-22(21)28)34(31,32)20-10-8-19(33-2)9-11-20/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMESJNFYMIAIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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